tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride
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Overview
Description
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride: is a chemical compound with the molecular formula C16H28Cl2N4O2.
Preparation Methods
The synthesis of tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride involves several steps. One common method includes the reaction of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve cooling the reaction mixture to an ice bath temperature and then slowly adding hydrochloric acid. The mixture is then stirred at room temperature for several hours to ensure complete reaction .
Chemical Reactions Analysis
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride can be compared with similar compounds such as:
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride: This compound is similar but lacks the dihydrochloride form.
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Another related compound with a different functional group arrangement.
Properties
Molecular Formula |
C16H28Cl2N4O2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl N-[5-(azepan-4-ylamino)pyridin-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C16H26N4O2.2ClH/c1-16(2,3)22-15(21)20-14-7-6-13(11-18-14)19-12-5-4-9-17-10-8-12;;/h6-7,11-12,17,19H,4-5,8-10H2,1-3H3,(H,18,20,21);2*1H |
InChI Key |
ZKLOFANRNKZCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)NC2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
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